1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and two methyl groups on a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-ethoxy-4,5-dimethylbenzaldehyde under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired methanamine derivative.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Analyse Chemischer Reaktionen
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents, forming secondary or tertiary amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems, contributing to drug discovery and development.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be compared with other similar compounds, such as:
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanol: This compound has a similar structure but with an ethanol group instead of a methanamine moiety.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanone: This compound features a ketone group, offering different reactivity and applications.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethane:
Eigenschaften
CAS-Nummer |
535926-65-9 |
---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
cyclopropyl-(2-ethoxy-4,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-13-8-10(3)9(2)7-12(13)14(15)11-5-6-11/h7-8,11,14H,4-6,15H2,1-3H3 |
InChI-Schlüssel |
IFPWGVBAISBBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.